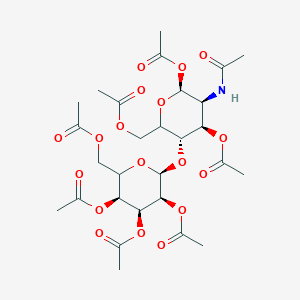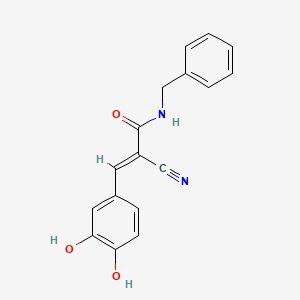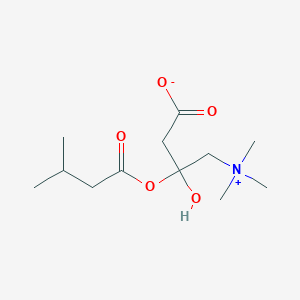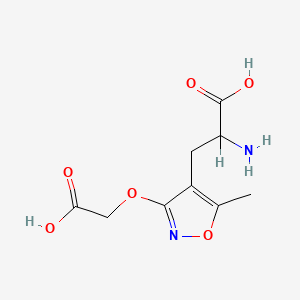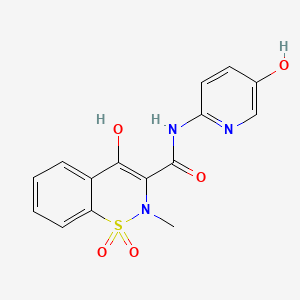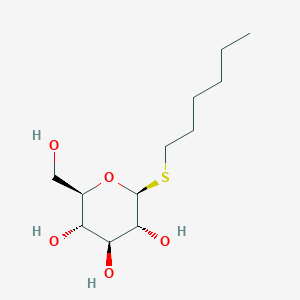
Hexyl beta-D-thioglucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl beta-D-thioglucopyranoside is a non-ionic detergent widely used in biochemical and molecular biology research. It is particularly effective in the solubilization and reconstitution of membrane proteins, making it a valuable tool for studying protein structures and functions .
Mechanism of Action
Target of Action
Hexyl β-D-Thioglucopyranoside primarily targets membrane proteins . These proteins play a crucial role in various cellular functions, including signal transduction, transport of molecules, and cell-cell interaction.
Mode of Action
Hexyl β-D-Thioglucopyranoside interacts with its targets by solubilizing membrane proteins while preserving their native structure and function . This detergent consists of a hydrophobic hexyl chain attached to a thioglucopyranoside headgroup, which facilitates its interaction with lipid bilayers .
Pharmacokinetics
It is known to be water-soluble , which may influence its absorption and distribution in biological systems.
Result of Action
The primary result of Hexyl β-D-Thioglucopyranoside’s action is the solubilization and reconstitution of membrane proteins . This allows for the study of these proteins in their native state, thereby aiding in the understanding of their structure and function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hexyl β-D-Thioglucopyranoside. For instance, the presence of ethylene glycol (EG) has been shown to affect the interfacial adsorption and micellar properties of similar alkylglucoside surfactants . .
Biochemical Analysis
Biochemical Properties
Hexyl beta-D-thioglucopyranoside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The mechanism of action of this compound involves its ability to solubilize membrane proteins while preserving their native structure and function . This detergent consists of a hydrophobic hexyl chain attached to a thioglucopyranoside headgroup, which facilitates its interaction with lipid bilayers .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting hydrophobic interactions between lipid molecules, leading to the solubilization of membrane proteins . This process can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Upon insertion into the lipid bilayer, it disrupts hydrophobic interactions between lipid molecules, leading to the solubilization of membrane proteins . This process does not cause denaturation or aggregation, making it suitable for various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl beta-D-thioglucopyranoside typically starts from D-glucose. The process involves several steps:
Acetylation: D-glucose is treated with acetic anhydride and concentrated sulfuric acid to form alpha-D-glucopyranose pentaacetate.
Bromination: The pentaacetate is then reacted with hydrogen bromide to yield 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide.
Thiourea Reaction: This bromide is reacted with thiourea in acetone to form the isothiuronium salt.
Neutralization and Reduction: The isothiuronium salt is neutralized and reduced with sodium sulfite to form the thiol.
Alkylation: The thiol is then reacted with 1-bromohexane to produce hexyl-2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside.
Deacetylation: Finally, the acetyl groups are removed using sodium hydroxide in methanol to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Hexyl beta-D-thioglucopyranoside primarily undergoes substitution reactions due to the presence of the thiol group. It can also participate in oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and thiol-reactive compounds. Conditions typically involve mild temperatures and neutral to slightly basic pH.
Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents can be used under controlled conditions to avoid over-oxidation.
Reduction Reactions: Reducing agents like sodium borohydride can be employed to reduce any oxidized forms of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions with different alkyl halides can produce various alkyl thioglucopyranosides .
Scientific Research Applications
Hexyl beta-D-thioglucopyranoside is extensively used in scientific research due to its unique properties:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions.
Biology: It aids in the solubilization and reconstitution of membrane proteins, facilitating the study of their structures and functions.
Medicine: It is used in drug delivery systems to enhance the solubility and stability of hydrophobic drugs.
Industry: It finds applications in the formulation of cosmetics, detergents, and other personal care products
Comparison with Similar Compounds
Similar Compounds
Octyl beta-D-thioglucopyranoside: Similar in structure but with an octyl group instead of a hexyl group.
Heptyl beta-D-thioglucopyranoside: Contains a heptyl group and is also used for solubilizing membrane proteins.
Uniqueness
Hexyl beta-D-thioglucopyranoside is unique due to its balance between hydrophobic and hydrophilic properties, making it particularly effective for solubilizing membrane proteins while maintaining their functional integrity. Its critical micelle concentration is optimized for a wide range of applications, providing versatility in research and industrial settings .
Properties
CAS No. |
85618-19-5 |
|---|---|
Molecular Formula |
C12H24O5S |
Molecular Weight |
280.38 g/mol |
IUPAC Name |
(2S,4S,5S)-2-hexylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H24O5S/c1-2-3-4-5-6-18-12-11(16)10(15)9(14)8(7-13)17-12/h8-16H,2-7H2,1H3/t8?,9-,10+,11?,12+/m1/s1 |
InChI Key |
ATFNYTMEOCLMPS-ZVCXTHFISA-N |
SMILES |
CCCCCCSC1C(C(C(C(O1)CO)O)O)O |
Isomeric SMILES |
CCCCCCS[C@H]1C([C@H]([C@@H](C(O1)CO)O)O)O |
Canonical SMILES |
CCCCCCSC1C(C(C(C(O1)CO)O)O)O |
Synonyms |
Hexyl 1-Thio-β-D-glucopyranoside; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


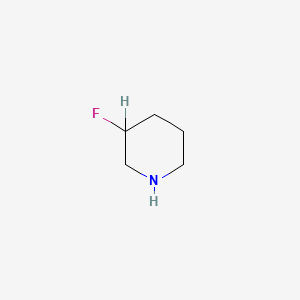
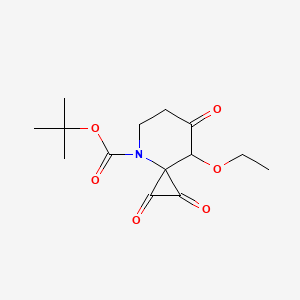
![ethyl (Z)-3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate](/img/structure/B1141854.png)



